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Compound of Interest

Compound Name: N-Acetyllactosamine Heptaacetate

Cat. No.: B15548666 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

detailed protocol for the chemical synthesis of N-Acetyllactosamine Heptaacetate, a fully

protected derivative of the biologically important disaccharide, N-acetyllactosamine. This

peracetylated form offers increased lipophilicity, enhancing its potential for use in cell-based

assays and as a key intermediate in the synthesis of more complex glycans and

glycoconjugates.

Introduction
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of N-

and O-linked glycans on cell surfaces. These structures play crucial roles in cell-cell

recognition, signaling, and immune responses. The synthesis of protected derivatives of

LacNAc, such as N-Acetyllactosamine Heptaacetate, is essential for the chemical and

enzymatic construction of complex oligosaccharides and for studying their biological functions.

The heptaacetate form, with all hydroxyl groups and the acetamido group protected by

acetylation, serves as a versatile building block in glycochemistry.

This application note details a robust chemical synthesis protocol for the peracetylation of N-

acetyllactosamine using a standard and effective method involving acetic anhydride and

pyridine.
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Table 1: Physicochemical Properties of N-Acetyllactosamine and its Heptaacetate Derivative

Property N-Acetyllactosamine
N-Acetyllactosamine
Heptaacetate

Molecular Formula C₁₄H₂₅NO₁₁ C₂₈H₃₉NO₁₈

Molecular Weight 383.35 g/mol 677.61 g/mol

CAS Number 32181-59-2 73208-61-4

Appearance White to off-white solid
Not specified (typically a white

solid)

Solubility Soluble in water

Soluble in organic solvents

(e.g., DCM, Chloroform, Ethyl

Acetate)

Table 2: Summary of a Typical Synthesis Protocol for N-Acetyllactosamine Heptaacetate

Parameter Value/Description

Starting Material N-Acetyllactosamine

Reagents Acetic Anhydride (Ac₂O), Pyridine (anhydrous)

Solvent Pyridine (acts as both solvent and catalyst)

Reaction Temperature 0 °C to Room Temperature

Reaction Time 12 - 24 hours

Work-up
Quenching with methanol, extraction, and

washing

Purification Silica gel column chromatography

Expected Yield
High (specific yield not consistently reported in

literature)

Table 3: Spectroscopic Characterization Data
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Data Type
N-Acetyllactosamine (in
D₂O)

N-Acetyllactosamine
Heptaacetate (Expected in
CDCl₃)

¹H NMR (ppm)

Peaks typically observed

between 2.0 (acetyl protons)

and 5.2 (anomeric protons).[1]

Shifts for acetyl protons

expected around 1.9-2.2 ppm.

Sugar ring protons expected in

the 3.5-5.5 ppm range.

¹³C NMR (ppm)

Resonances for the carbon

backbone typically appear

between 60 and 105 ppm, with

the acetyl carbonyl around 175

ppm.

Acetyl carbonyls expected

around 170 ppm. Ring carbons

expected between 60 and 100

ppm.

Mass Spectrometry [M+H]⁺ at m/z 384.15.[1]
Expected [M+Na]⁺ at m/z

700.6 or [M+H]⁺ at m/z 678.6.

Note: Detailed, experimentally verified spectroscopic data for N-Acetyllactosamine
Heptaacetate is not readily available in the public domain. The expected values are based on

general knowledge of carbohydrate chemistry.

Experimental Protocol: Synthesis of N-
Acetyllactosamine Heptaacetate
This protocol is based on standard procedures for the peracetylation of carbohydrates.

Materials:

N-Acetyllactosamine

Acetic Anhydride (Ac₂O)

Anhydrous Pyridine

Methanol (MeOH)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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1 M Hydrochloric Acid (HCl)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

TLC plates (silica gel 60 F₂₅₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Separatory funnel

Standard laboratory glassware

Procedure:

Dissolution: In a clean, dry round-bottom flask, dissolve N-acetyllactosamine (1.0 equivalent)

in anhydrous pyridine (approximately 5-10 mL per mmol of substrate) under an inert

atmosphere (e.g., nitrogen or argon).

Acetylation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic

anhydride (at least 7.0 equivalents, typically a slight excess of 1.5-2.0 equivalents per

hydroxyl and N-acetyl group is used) dropwise.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24

hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the

starting material is no longer visible.
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Quenching: After the reaction is complete, cool the flask in an ice bath and carefully add

methanol dropwise to quench the excess acetic anhydride.

Solvent Removal: Remove the pyridine and methanol by co-evaporation with toluene under

reduced pressure using a rotary evaporator.

Extraction and Work-up:

Dissolve the resulting residue in dichloromethane or ethyl acetate.

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water,

saturated aqueous NaHCO₃, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter,

and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude N-Acetyllactosamine Heptaacetate by silica gel column

chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in

hexanes) to yield the pure product.
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Workflow for the Synthesis of N-Acetyllactosamine Heptaacetate
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Caption: A flowchart illustrating the key steps in the chemical synthesis of N-
Acetyllactosamine Heptaacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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